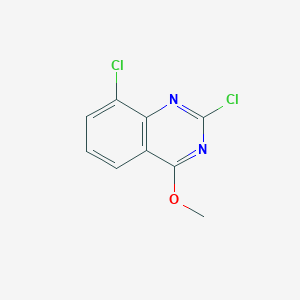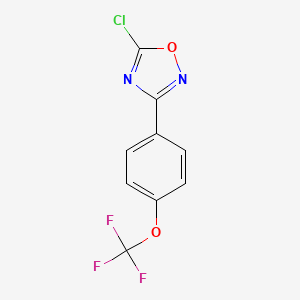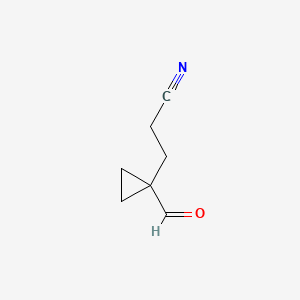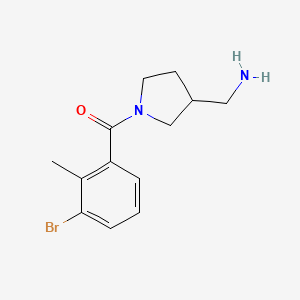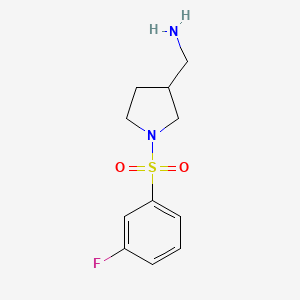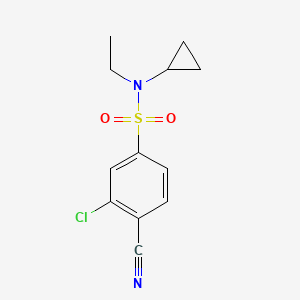
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C12H13ClN2O2S and a molecular weight of 284.76 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, a cyclopropyl group, and an ethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide typically involves multiple steps, including the introduction of the chloro and cyano groups, as well as the cyclopropyl and ethyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, cyanating agents, and cyclopropylating agents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of the chloro and cyano groups, as well as the cyclopropyl and ethyl groups, contributes to its unique chemical properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide can be compared with other similar compounds, such as:
3-chloro-4-cyano-N-cyclopropyl-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
3-chloro-4-cyano-N-cyclopropyl-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of an ethyl group.
3-chloro-4-cyano-N-cyclopropyl-N-isopropylbenzenesulfonamide: Similar structure but with an isopropyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13ClN2O2S |
|---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C12H13ClN2O2S/c1-2-15(10-4-5-10)18(16,17)11-6-3-9(8-14)12(13)7-11/h3,6-7,10H,2,4-5H2,1H3 |
InChI Key |
UPJQPNWKUZQGID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


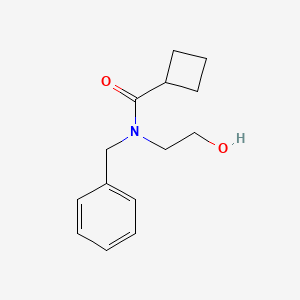

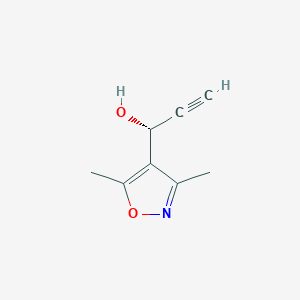

![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)

